1-(4-methylbenzyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
Overview
Description
1-(4-methylbenzyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.152477885 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereochemistry and Pharmacological Profiles
Stereochemistry plays a crucial role in the pharmacological profile of compounds. For example, enantiomerically pure (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and its derivatives have been explored for their central nervous system (CNS) activities, including memory enhancement and cognitive function improvement. Such studies emphasize the direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers, underscoring the significance of stereochemistry in drug design and therapeutic applications (Veinberg et al., 2015).
Antioxidant Activity and Health Implications
The study of antioxidants in various fields, including food engineering, medicine, and pharmacy, highlights the broad implications of chemical compounds in health and disease prevention. Critical presentations of tests used to determine antioxidant activity, such as the ORAC, HORAC, and CUPRAC tests, contribute to understanding the role of chemical compounds in mitigating oxidative stress and its associated health risks (Munteanu & Apetrei, 2021).
Potential CNS Acting Drugs
Functional chemical groups, including heterocycles with nitrogen (N), sulfur (S), and oxygen (O), are extensively researched for their CNS activity. This includes the exploration of compounds for treating various CNS disorders, with a focus on identifying functional chemical groups that may serve as lead molecules for the synthesis of new CNS-acting drugs. Such research is vital for developing treatments with reduced adverse effects (Saganuwan, 2017).
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-9-15(10-8-14)12-21-13-16(11-18(21)22)19(23)20-17-5-3-2-4-6-17/h2-10,16H,11-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJMPXZOUFXDLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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